Nicotine bitartrate

Solid-state stability Toxicology NIEHS

Freebase nicotine degrades rapidly, compromising dose accuracy in long-term studies. Nicotine bitartrate dihydrate (NBD) is the USP-mandated reference standard that eliminates this instability. - Solid-state stability confirmed by NTP selection for chronic toxicity studies over freebase nicotine. - Defined stoichiometry (32.56% freebase equivalent) enables precise gravimetric dose preparation. - ~2-fold bioavailability advantage over nicotine polacrilex in oral NRT formulations, reducing excipient load. Supplied as a white crystalline dihydrate with ≥98% purity. Ships ambient; store at room temperature.

Molecular Formula C18H30N2O14
Molecular Weight 498.4 g/mol
CAS No. 6019-06-3
Cat. No. B016369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotine bitartrate
CAS6019-06-3
Synonyms3-[(2S)-1-Methyl-2-pyrrolidinyl]pyridine (2R,3R)-2,3-Dihydroxybutanedioate Hydrate;  _x000B_Nicotine Tartrate Dihydrate;  (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine (2R,3R)-2,3-Dihydroxybutanedioate Dihydrate;  (S)-3-(1-methyl-2-pyrrolidinyl)pyridine [R-(R*,R*)
Molecular FormulaC18H30N2O14
Molecular Weight498.4 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.O.O
InChIInChI=1S/C10H14N2.2C4H6O6.2H2O/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10;;/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10);2*1H2
InChIKeyLDMPZNTVIGIREC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes400 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: very good

Nicotine Bitartrate Reference Standard Overview


Nicotine bitartrate (CAS 6019-06-3), typically supplied as the crystalline dihydrate (NBD), is the protonated ditartrate salt of the naturally occurring alkaloid (–)-nicotine, isolated from Nicotiana spp. . With a molecular formula of C₁₀H₁₄N₂·2C₄H₆O₆·2H₂O and a monoisotopic mass of 498.2 g/mol, NBD serves as the prototypic agonist at nicotinic acetylcholine receptors (nAChRs). It is distinguished from the free base by its solid-state handling characteristics, high aqueous solubility, and defined stoichiometric nicotine content (32.56% freebase equivalent) [1]. As the reference standard specified by the United States Pharmacopeia (USP) for all nicotine assay and purity tests, it is the definitive analytical and formulation benchmark for the entire nicotine product class [2].

Reference Standard USP pharmacopoeial benchmark for nicotine assay and impurity testing
Dosing Form Stoichiometric crystalline salt supports precise toxicology dose preparation
Target Engagement nAChR full-agonist control for subtype selectivity screening workflows

Why Generic Substitution Fails for Nicotine Bitartrate


Nicotine bitartrate is not a commodity nicotine salt that can be interchanged freely with freebase nicotine, nicotine polacrilex, or other nicotine salts such as nicotine benzoate or salicylate. The selection of the bitartrate salt is mandated by its unique combination of regulatory compendial recognition, solid-state stability, defined stoichiometry, and formulation-dependent bioavailability. For example, the USP monograph explicitly designates nicotine bitartrate dihydrate as the reference standard for all nicotine-related assay procedures, a role that no other nicotine salt can fulfill [1]. Furthermore, the National Toxicology Program (NTP) selected NBD over freebase (–)-nicotine for chronic toxicity studies precisely because it is ‘more stable than pure freebase (–)-nicotine’ [2]. The following evidence guide provides quantitative justification for why procurement decisions in pharmaceutical research, toxicology, and analytical chemistry must be based on this specific salt form and not on generic nicotine alternatives.

vs. Freebase Nicotine
Freebase liquid is hygroscopic and labile; solid-state stability and handling may not transfer, altering dosing reproducibility in multi-year studies.
vs. Nicotine Polacrilex
Resin complex lacks defined small-molecule purity and aqueous solubility; dissolution and bioavailability profiles may differ, requiring separate validation.
vs. Other Nicotine Salts
Salts like benzoate or salicylate are not recognized as USP reference materials; compendial identity and impurity specifications cannot be directly applied.

Quantitative Evidence for Nicotine Bitartrate Dihydrate


Solid-State Stability Advantage over Freebase Nicotine

The National Institute of Environmental Health Sciences (NIEHS) explicitly selected nicotine bitartrate dihydrate (NBD) over freebase (–)-nicotine as the test article for rodent toxicity studies because NBD is ‘more stable than pure freebase (–)-nicotine’ [1]. Freebase nicotine is a hygroscopic, oxidatively labile liquid that degrades upon exposure to air and light, resulting in a progressive loss of purity and the formation of chromophoric degradation products that compromise analytical quantification . The crystalline NBD salt, by contrast, was subject to rigorous identity, purity, and stability verification (IR, ¹H/¹³C NMR, HPLC/MS, elemental analysis) and was confirmed to remain within specification when sealed and stored at ambient room temperature with desiccant [2].

Solid-state stability
Head-to-head
NBD remained within specification at ambient temperature with desiccant; freebase purity dropped to 96.7% after 15 days at 60 °C and required refrigerated inert storage.
Supports lot-consistent toxicology dosing
NIEHS selection rationale for multi-year studies
Solid-state stability Toxicology NIEHS Freebase nicotine Pre-formulation

Systemic Exposure Bioequivalence to Freebase Nicotine

A head-to-head gavage toxicokinetic study in male and female Sprague Dawley rats compared freebase (–)-nicotine and nicotine bitartrate dihydrate, each administered at 0.5 mg/kg. Mean toxicokinetic parameters, including systemic exposure metrics, were similar between the two forms [1]. The only difference exceeding twofold was the terminal half-life in female rats, which was approximately 2.1-fold longer following NBD administration (3.82 vs. 1.83 hours) [1]. Critically, NBD is a precisely defined salt with a freebase nicotine content of exactly 32.56% of its monoisotopic mass, which enables accurate and reproducible dosing for preclinical studies [2].

TK bioequivalence
Head-to-head
Female rat half-life: 3.82 h (NBD) vs. 1.83 h (freebase); Cmax and AUC comparable between forms.
Systemic exposure model context
0.5 mg/kg gavage; Sprague Dawley rats; LC-MS/MS
Toxicokinetics Bioequivalence Salt stoichiometry Gavage dosing Sprague Dawley rats

Higher Oral Bioavailability Compared to Nicotine Polacrilex

In three randomized crossover pharmacokinetic trials, the 1 mg Nicotinell lozenge (nicotine bitartrate dihydrate) was demonstrated to be bioequivalent to a 2 mg nicotine polacrilex gum, as evidenced by statistically comparable tmax, Cmax, and AUC values [1]. The 2 mg Nicotinell lozenge delivered systemic nicotine exposure intermediate between 2 mg and 4 mg polacrilex gum. This translates to an approximately twofold higher relative nicotine bioavailability for the bitartrate lozenge compared to polacrilex gum on a per-milligram-labeled-dose basis [1]. The established exposure ranking was: 4 mg polacrilex gum > 2 mg Nicotinell lozenge > 1 mg Nicotinell lozenge = 2 mg polacrilex gum [1].

Oral bioavailability
Head-to-head
1 mg bitartrate lozenge bioequivalent to 2 mg polacrilex gum in Cmax, tmax, AUC; ~2-fold higher relative exposure per labeled dose.
Formulation-dependent exposure context
Crossover PK studies in healthy adult smokers
Bioavailability Nicotine replacement therapy (NRT) Nicotine polacrilex Pharmacokinetics Crossover study

nAChR Binding Affinity Reference Profile

The (–)-nicotine enantiomer in the bitartrate salt binds to human neuronal nicotinic acetylcholine receptors with defined subtype affinities: Ki = 11.1 nM at α4β2 nAChRs and Ki = 481 nM at α3β4 nAChRs . This approximately 43-fold selectivity for the α4β2 subtype over α3β4 provides a quantitative benchmark against which partial agonists (varenicline, cytisine) and other nicotinic ligands can be calibrated [1][2]. Unlike racemic nicotine salts or nornicotine derivatives, the (–)-enantiomer in the bitartrate salt ensures stereochemically defined pharmacology consistent with the natural ligand .

nAChR binding
Cross-study
Ki (α4β2) = 11.1 nM; Ki (α3β4) = 481 nM; ~43-fold subtype selectivity.
Comparator: varenicline Ki 0.11 nM, cytisine Ki ~2 nM
Full-agonist affinity benchmark
Displacement of [³H]nicotine from recombinant human nAChRs
nAChR binding affinity α4β2 α3β4 Nicotinic receptor Reference agonist

USP Purity and pH Specification

The USP monograph for nicotine, which uses nicotine bitartrate dihydrate as the reference standard, sets a purity specification of 99.0–101.0% C₁₀H₁₄N₂ on an anhydrous basis, with total chromatographic impurities not exceeding 1.0% and no single impurity exceeding 0.5% [1]. Commercially available nicotine bitartrate dihydrate meets or exceeds this specification (≥98% by HPLC; 99.9% purity available from specialist suppliers) . The saturated aqueous solution has a defined pH of 3.18 (10% aq. soln., lit.), and the compound is freely soluble in water (50 mg/mL) and alcohol . This combination of high purity, defined acidic pH, and aqueous solubility distinguishes the bitartrate salt from nicotine polacrilex (a resin complex without a defined small-molecule purity specification) and from freebase nicotine (immiscible with water, pH ~8–9) [2].

USP purity & pH
Specification
Purity 99.0–101.0% anhydrous basis; ≤1.0% total impurities; pH 3.18 (10% aq.); solubility 50 mg/mL.
Polacrilex: resin complex without comparable small-molecule purity limits
Traceable compendial quality
USP 29-NF 24 monograph; HPLC purity determinations
USP monograph Purity specification pH specification Quality control Aqueous solubility

Oral Mucosal Safety Comparison: Bitartrate vs. Polacrilex Lozenge

A randomized, parallel-group, assessor-blind Phase 1 clinical study (NCT03087786) was specifically designed to evaluate the oral mucosal health effects of nicotine bitartrate 4 mg mint lozenge relative to Nicorette (nicotine polacrilex) 4 mg mint lozenge after 3 weeks of use in healthy adult smokers motivated to quit [1]. The study directly compared the test product (bitartrate) against the reference listed product (polacrilex) for safety and tolerability endpoints in the same subject population, same dose strength, and same dosage form (mint lozenge) [1].

Oral mucosal safety
Head-to-head
Randomized, assessor-blind Phase 1 study; 4 mg bitartrate lozenge vs. 4 mg polacrilex lozenge; n=100 healthy adult smokers; primary endpoint oral mucosal health at 3 weeks.
Tolerability endpoint context
NCT03087786; safety-related endpoint monitoring
Oral mucosal safety Nicotine polacrilex Clinical trial Tolerability Lozenge

Validated Applications of Nicotine Bitartrate Dihydrate


Stable Dosing for GLP Toxicology Studies

Regulatory toxicology programs following NIEHS/NTP protocols should specify nicotine bitartrate dihydrate as the exclusive nicotine source. As demonstrated by the NTP's selection rationale, NBD is the only nicotine form documented to remain chemically stable as a solid powder with defined stoichiometry over extended study durations, enabling precise dose preparation by simple dissolution in drinking water, while freebase nicotine requires complex handling under inert gas and degrades measurably even at moderate temperatures [1][2].

Oral Dissolving Dosage Forms: Bioavailability Advantage over Polacrilex

Formulators developing nicotine replacement therapy (NRT) oral dosage forms should select nicotine bitartrate dihydrate based on its demonstrated pharmacokinetic advantage: 1 mg of nicotine bitartrate in a lozenge delivers systemic nicotine exposure equivalent to 2 mg of nicotine polacrilex in gum [3]. This ~2-fold bioavailability advantage allows for dose reduction while maintaining therapeutic nicotine levels, reducing excipient load, and potentially improving patient compliance, as confirmed by randomized crossover PK studies [3].

nAChR Subtype Selectivity Screening Reference Agonist

In vitro pharmacology laboratories screening novel nicotinic ligands should use (–)-nicotine bitartrate as the reference full agonist. Its precisely defined Ki values for α4β2 (11.1 nM) and α3β4 (481 nM) nAChRs provide a quantitative benchmark for calibrating compound selectivity, distinguishing full agonists from partial agonists such as varenicline (Ki = 0.11 nM at α4β2) and cytisine (Ki ≈ 2 nM at α4β2) [4]. The stereochemical purity of the (–)-enantiomer in the bitartrate salt ensures pharmacological fidelity to the natural ligand.

USP Reference Standard for Compendial and ANDA Compliance

Any analytical laboratory or pharmaceutical manufacturer performing USP monograph testing for nicotine-containing drug products must procure USP Nicotine Bitartrate Dihydrate RS as the reference standard. The USP explicitly designates this salt form for preparation of standard solutions used in assay, identification, performance testing, and impurity analysis [5]. No other nicotine salt (polacrilex, benzoate, salicylate) fulfills this compendial role. The defined purity specification (99.0–101.0% C₁₀H₁₄N₂ on an anhydrous basis) and impurity limits (≤1.0% total, ≤0.5% single impurity) are enforceable only against this reference standard [5].

Application
Selection Property
Validation Focus
GLP toxicology dosing
Solid-state stability and stoichiometry
Lot-consistent dose preparation without inert atmosphere
Oral dissolving dosage form research
Aqueous solubility and pH profile
Formulation-dependent exposure review
nAChR subtype screening
Stereochemically defined full-agonist activity
Ki benchmark for calibrating partial agonist selectivity
USP compendial and ANDA compliance
Pharmacopoeial reference standard identity
Purity and impurity specification traceability
Oral mucosal tolerability studies
Comparator-controlled safety endpoint profile
Mucosal health endpoint monitoring vs. polacrilex
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